4-Oxopiperidine-3-carbonitrile hydrochloride
CAS No.: 1373253-28-1
Cat. No.: VC0059497
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.601
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1373253-28-1 |
---|---|
Molecular Formula | C6H9ClN2O |
Molecular Weight | 160.601 |
IUPAC Name | 4-oxopiperidine-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C6H8N2O.ClH/c7-3-5-4-8-2-1-6(5)9;/h5,8H,1-2,4H2;1H |
Standard InChI Key | FVYQXGXHUIVIRE-UHFFFAOYSA-N |
SMILES | C1CNCC(C1=O)C#N.Cl |
Introduction
Chemical Properties and Structure
4-Oxopiperidine-3-carbonitrile hydrochloride has a distinct molecular structure that significantly influences its chemical behavior and potential applications. The compound features a heterocyclic piperidine ring with strategically positioned functional groups.
Molecular Structure
The molecular structure of 4-Oxopiperidine-3-carbonitrile hydrochloride is characterized by a six-membered piperidine ring with a carbonitrile (-CN) group at the 3-position and a ketone (=O) group at the 4-position . The piperidine nitrogen is protonated, forming a hydrochloride salt, which affects the compound's solubility and chemical behavior. This specific arrangement of functional groups creates a unique reactivity profile that makes the compound valuable in various chemical transformations and synthesis pathways.
Molecular Formula and Weight
The molecular formula of 4-Oxopiperidine-3-carbonitrile hydrochloride is C6H9ClN2O, indicating the presence of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 160.602 g/mol, and its exact mass is calculated to be 160.040344 . These precise measurements are essential for analytical chemistry purposes, particularly when using mass spectrometry and related techniques for identification and purity assessment.
Chemical Reactivity
The chemical reactivity of 4-Oxopiperidine-3-carbonitrile hydrochloride is primarily dictated by its functional groups. The nitrile group (-CN) can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to form amines. The ketone group can participate in nucleophilic addition reactions, while the piperidine ring nitrogen, even in its protonated state, can potentially serve as a nucleophile under appropriate conditions . The compound is known to be incompatible with strong oxidizing agents, strong acids, and strong bases, which can lead to undesired reactions or decomposition .
Structure-Property Relationships
Key structural parameters that influence the compound's behavior include:
Parameter | Value | Significance |
---|---|---|
Polar Surface Area (PSA) | 52.89000 | Indicator of membrane permeability and bioavailability |
LogP | 0.81938 | Measure of lipophilicity; affects solubility and absorption |
Hazard Code | Xi | Indicates irritant properties |
These parameters provide valuable insights into the compound's potential behavior in biological systems and its physicochemical properties .
Physical Properties
The physical properties of 4-Oxopiperidine-3-carbonitrile hydrochloride are important for understanding its handling requirements, storage conditions, and potential applications in various settings.
Related Compounds
Understanding the relationship between 4-Oxopiperidine-3-carbonitrile hydrochloride and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs
One notable structural analog mentioned in the search results is 3-Oxopiperidine-4-carbonitrile, which represents a positional isomer of the free base form of the compound of interest. This isomer differs in the positioning of the oxo and carbonitrile groups on the piperidine ring, which would be expected to result in distinct chemical and potentially biological properties.
Comparison with Related Structures
Other related structures might include:
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Piperidine derivatives with different functional groups at the 3- and 4-positions
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Compounds with similar functional groups but different heterocyclic ring systems
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Derivatives with additional substituents on the piperidine ring
These structural variations can significantly influence properties such as solubility, reactivity, and biological activity, highlighting the importance of precise structural control in the development and application of these compounds.
Regulatory Information
Understanding the regulatory status of 4-Oxopiperidine-3-carbonitrile hydrochloride is essential for compliance with relevant laws and regulations governing its manufacture, distribution, and use.
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